molecular formula C8H15N5O B1475920 2-(3-azidoazetidin-1-yl)-N-propylacetamide CAS No. 2097977-02-9

2-(3-azidoazetidin-1-yl)-N-propylacetamide

Cat. No.: B1475920
CAS No.: 2097977-02-9
M. Wt: 197.24 g/mol
InChI Key: AMLRVJDDYLOBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-azidoazetidin-1-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C8H15N5O and its molecular weight is 197.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overcoming Bacterial Resistance

Research has explored enhancing β-lactam antibiotics' performance against drug-resistant bacteria through various strategies, including the search for more powerful β-lactam derivatives, penicillinase-stable variants, β-lactam prodrugs, intracellular delivery approaches, nanocarrier-based strategies, and new β-lactams with alternative mechanisms of action. The use of drug carriers such as liposomes and nanoparticles, as well as structural variants with different biological modes of action, holds significant promise in overcoming bacterial resistance to β-lactams (Abeylath & Turos, 2008).

Synthetic Approaches in Medicinal Chemistry

Synthetic chemists have developed new procedures to access compounds with the guanidine moiety, such as 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim, due to their diverse biological activities. Specifically, synthetic approaches to 2-guanidinobenzazoles (2GBZs) have been highlighted for their potential therapeutic agents, covering chemical aspects and the current knowledge on pharmacological activities like cytotoxicity, inhibition of cell proliferation via angiogenesis, and apoptosis (Rosales-Hernández et al., 2022).

Monocyclic β-lactams for Therapeutic Uses

Monocyclic β-lactams have been recognized for their non-antibiotic activity, leading to new clinical candidates in neurodegenerative diseases and coagulation therapy fields. These compounds, derived from structural modifications of the β-lactam nucleus, have shown potential beyond their historical antibacterial activity, highlighting the need for further development in various therapeutic areas (Grabrijan et al., 2020).

Novel Sedative Hypnotics in Treatment of Insomnia

Zaleplon, a non-benzodiazepine sedative hypnotic indicated for short-term treatment of insomnia, has been studied for its mechanism of action, suggesting it is recognized as a benzodiazepine agent in animal models. This highlights the exploration of novel compounds in the treatment of insomnia and potentially other conditions requiring sedative agents (Heydorn, 2000).

Properties

IUPAC Name

2-(3-azidoazetidin-1-yl)-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O/c1-2-3-10-8(14)6-13-4-7(5-13)11-12-9/h7H,2-6H2,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLRVJDDYLOBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-azidoazetidin-1-yl)-N-propylacetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3-azidoazetidin-1-yl)-N-propylacetamide
Reactant of Route 3
Reactant of Route 3
2-(3-azidoazetidin-1-yl)-N-propylacetamide
Reactant of Route 4
Reactant of Route 4
2-(3-azidoazetidin-1-yl)-N-propylacetamide
Reactant of Route 5
Reactant of Route 5
2-(3-azidoazetidin-1-yl)-N-propylacetamide
Reactant of Route 6
2-(3-azidoazetidin-1-yl)-N-propylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.